molecular formula C18H26BrN5O3S B14785560 4-(4-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide

4-(4-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B14785560
M. Wt: 472.4 g/mol
InChI Key: ZOQAUXRIYJZPRK-UHFFFAOYSA-N
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Description

4-(4-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methoxy group, linked to a phenyl ring This phenyl ring is further connected to a piperazine ring substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-bromo-1,3-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Methoxylation: The pyrazole ring is then methoxylated using methanol in the presence of a base.

    Coupling with Phenyl Ring: The methoxylated pyrazole is coupled with a phenyl ring using a suitable coupling agent.

    Formation of Piperazine Ring: The phenyl ring is then linked to a piperazine ring through a sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also be used in the development of new biochemical assays.

Medicine

Medically, the compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, the compound can be used in the development of new materials, particularly those requiring specific functional groups for desired properties.

Mechanism of Action

The mechanism of action of 4-(4-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The pyrazole ring can also interact with various receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
  • 4-Bromo-1,3-dimethyl-1H-imidazolium iodide
  • 4-[(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine

Uniqueness

Compared to similar compounds, 4-(4-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methoxy)phenyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its combination of a pyrazole ring, a phenyl ring, and a piperazine ring with a sulfonamide group

Properties

Molecular Formula

C18H26BrN5O3S

Molecular Weight

472.4 g/mol

IUPAC Name

4-[4-[(4-bromo-2,5-dimethylpyrazol-3-yl)methoxy]phenyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C18H26BrN5O3S/c1-14-18(19)17(22(4)20-14)13-27-16-7-5-15(6-8-16)23-9-11-24(12-10-23)28(25,26)21(2)3/h5-8H,9-13H2,1-4H3

InChI Key

ZOQAUXRIYJZPRK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)COC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)N(C)C)C

Origin of Product

United States

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